(dppf)Ni(o-tolyl)Cl
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Overview
Description
The compound (dppf)Ni(o-tolyl)Cl is a nickel-based complex that includes 1,1’-bis(diphenylphosphino)ferrocene (dppf) as a ligand and an ortho-tolyl group. This compound is known for its stability in air and its utility as a precatalyst in various chemical reactions, particularly in the formation of carbon-nitrogen bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: (dppf)Ni(o-tolyl)Cl can be synthesized from the ligand exchange reaction between bis(triphenylphosphine)nickel(II) chloride and 1,1’-bis(diphenylphosphino)ferrocene in tetrahydrofuran at room temperature . The reaction typically yields the desired product in high purity and yield.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with potential scaling adjustments to accommodate larger production volumes.
Chemical Reactions Analysis
Types of Reactions: (dppf)Ni(o-tolyl)Cl is primarily involved in cross-coupling reactions, particularly in the formation of carbon-nitrogen bonds. It can undergo various types of reactions, including:
Amination: The compound is effective in the amination of aryl chlorides, sulfamates, mesylates, and triflates.
Substitution: It can participate in substitution reactions where the ortho-tolyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Amination Reactions: Typically involve the use of amines and a base under optimized conditions to achieve high yields.
Substitution Reactions: Often require the presence of nucleophiles and appropriate solvents to facilitate the reaction.
Major Products: The major products formed from these reactions are typically arylamines or substituted aryl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(dppf)Ni(o-tolyl)Cl has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which (dppf)Ni(o-tolyl)Cl exerts its effects involves the activation of the nickel center, which then facilitates the formation of carbon-nitrogen bonds. The compound undergoes comproportionation with active nickel(0) species to form nickel(I) intermediates, which are crucial for the catalytic cycle . These intermediates then participate in the amination or substitution reactions, leading to the formation of the desired products.
Comparison with Similar Compounds
- Bis(triphenylphosphine)nickel(II) chloride
- 1,1’-Bis(diphenylphosphino)ferrocene
- Nickel(II) chloride
Uniqueness: (dppf)Ni(o-tolyl)Cl is unique due to its air stability and high efficiency as a precatalyst in cross-coupling reactions. Its ability to form stable nickel(I) intermediates sets it apart from other nickel-based catalysts, making it particularly valuable in reactions involving sensitive substrates .
Properties
Molecular Formula |
C41H35ClFeNiP2- |
---|---|
Molecular Weight |
739.7 g/mol |
InChI |
InChI=1S/2C17H14P.C7H7.ClH.Fe.Ni/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;1-7-5-3-2-4-6-7;;;/h2*1-14H;2-5H,1H3;1H;;/q;;-1;;;+1/p-1 |
InChI Key |
CLXLMVJNHDSIME-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=CC=[C-]1.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.Cl[Ni].[Fe] |
Origin of Product |
United States |
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